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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodology employed in the Phase lli
clinical trials of Fexapotide (NX-1207), an investigational injectable therapy for the treatment of
symptomatic benign prostatic hyperplasia (BPH). The information is compiled from published
long-term safety and efficacy trial data.

Mechanism of Action

Fexapotide triflutate is a novel protein injectable designed for the office-based treatment of
BPH.[1] Its mechanism of action involves the selective induction of apoptosis, or programmed
cell death, in the glandular cells of the prostate.[2][3] This targeted cell death leads to a
reduction in prostate volume, thereby alleviating the lower urinary tract symptoms (LUTS)
associated with BPH.[3][4] The pro-apoptotic effect is localized to the prostate tissue, with
studies showing no detectable levels of the drug in plasma following injection. Animal safety
studies have indicated no adverse effects on surrounding tissues such as the urethra, bladder,
rectum, or periprostatic nerves.
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Caption: Fexapotide's Mechanism of Action in BPH.
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Phase lll Clinical Trial Design

The Fexapotide Phase Il clinical program consisted of two pivotal, randomized, double-blind,
placebo-controlled, parallel-group trials (NX02-0017 and NX02-0018) conducted at 72 sites in
the United States. These trials were designed to assess the long-term safety and efficacy of a
single transrectal intraprostatic injection of Fexapotide.

Study Population and Enrolilment Criteria

A total of 995 patients with symptomatic BPH were enrolled in the initial Phase Il studies. The

key inclusion and exclusion criteria are summarized in the table below.

Inclusion Criteria Exclusion Criteria

Male, 45 years of age or older History of prostate cancer

Moderate to severe BPH symptoms, defined by ) ) o ] ]
Previous surgical or minimally invasive BPH

an International Prostate Symptom Score
(IPSS) = 15

treatment

] Use of other approved or experimental BPH or
Transrectal ultrasound (TRUS) confirmed ) o )
Overactive Bladder (OAB) medications during
prostate volume between 30 mL and 70 mL
the study

Maximum urinary flow rate (Qmax) < 15 mL/sec ) ) ) )
Active urinary tract infection (UTI)

with a minimum voided volume of 125 mL

Written informed consent obtained from all Known allergy to the study drug or its

participants components

Randomization and Blinding

Patients were centrally randomized in a 3:2 ratio to receive either Fexapotide triflutate or a
placebo (vehicle alone). The randomization was executed by an independent service provider
using a computer-generated schedule. To ensure the integrity of the trial, patients,
investigators, and all study personnel remained blinded to the treatment allocation throughout
the primary study period.

Experimental Protocols
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Investigational Product and Administration

o Drug Product: Fexapotide triflutate (2.5 mg) was supplied as a sterile lyophilized powder
and reconstituted in 10 mL of sterile phosphate-buffered saline (PBS).

e Placebo: The placebo consisted of the 10 mL vehicle (PBS) alone.

¢ Administration Protocol:

o

The procedure is performed on an outpatient basis and does not require general
anesthesia or a urinary catheter.

o Under transrectal ultrasound (TRUS) guidance, a standard 22-gauge needle is used for
the injection.

o Atotal volume of 10 mL is administered, with 5 mL injected into the transition zone of each
side of the prostate.

o The entire injection procedure is visualized by TRUS and typically takes approximately 3-5
minutes to complete.

Follow-up & Analysis
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Caption: Phase lll Clinical Trial Workflow for Fexapotide.

Efficacy and Safety Assessments

A comprehensive set of assessments were performed at baseline and at various time points
post-injection to evaluate the efficacy and safety of Fexapotide.
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Assessment

Time Points

Primary Efficacy Outcome

Change from baseline in International Prostate
Symptom Score (IPSS)

365 days and at long-term follow-up

Secondary & Other Efficacy Outcomes

Peak urinary flow rate (Qmax)

Baseline, 3, 6, 12 months

Prostate Volume (PV) by TRUS

Baseline, 12 months

BPH Impact Index (BII)

Baseline, 10 days, 1, 3, 6, 9, 12 months

Sexual Function Questionnaire (SFQ)

Baseline, 10 days, 1, 3, 6, 9, 12 months

Incidence of BPH-related surgery

Long-term follow-up

Incidence of Acute Urinary Retention (AUR)

Long-term follow-up

Safety Parameters

Adverse Events (AES)

Continuously throughout the trials

Hematology and Clinical Chemistry

At 12 months

Serum Prostate-Specific Antigen (PSA)

At 12 months

Semen Analysis (in a subgroup)

At 12 months

Incidence of Prostate Cancer

Long-term follow-up

Key Phase Ill Trial Results Summary

The intent-to-treat (ITT) population, which included all injected patients with at least one post-

treatment IPSS assessment, was used for the primary statistical analyses.

Efficacy Outcomes
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) Fexapotide L
Endpoint Placebo Group p-value Citation
Group
Long-Term IPSS
Improvement
_ -5.2 -3.0 < 0.0001
(Median Change
from Baseline)
Incidence of AUR
1.08% 5.63% 0.0058
(Long-Term)
Incidence of Not specified, but
Prostate Cancer 1.1% significantly 0.0116
(Long-Term) higher in placebo
Incidence of BPH
Intervention at 3
8.08% 27.85% < 0.0001
Years (vs. Oral
Meds)
Prostate Volume o
-2.06% Not significant 0.0003

Change at 1 Year

Safety Outcomes

The long-term follow-up of the Phase lll trials demonstrated a favorable safety profile for

Fexapotide.

o Adverse Events: There were no significant safety differences observed between the

Fexapotide and placebo groups. The most common AEs were related to the injection

procedure itself, such as transient hematuria, dysuria, and hematospermia, which resolved

uneventfully.

e Urinary Tract Infections: The incidence of culture-confirmed UTIs within 30 days post-

treatment was low and comparable between groups (0.6% in Fexapotide vs. 0.5% in

placebo). No cases of urosepsis were reported in Fexapotide-treated patients.

» Systemic Effects: No significant changes in hematological or clinical chemistry parameters

were noted at 12 months. Serum PSA values were not significantly altered.
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o Sexual Function: Fexapotide was not associated with transient or persistent sexual side
effects. In fact, improvements in sexual function were reported in patients receiving
Fexapotide compared to a worsening in the placebo group.

e Immunogenicity: No detectable immune response to Fexapotide was observed, even after
repeat injections.

Crossover Extension Studies

Following the completion of the primary 12-month trials, patients were offered entry into open-
label crossover studies (NX02-0020 and NX02-0022). These studies allowed patients, while
still blinded to their initial treatment, to elect for a Fexapotide injection. These extension
studies provided further long-term safety and efficacy data, particularly regarding re-injection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3062901?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

